molecular formula C7H4Br2F2O B2913753 1,3-Dibromo-5-(difluoromethoxy)benzene CAS No. 433939-48-1

1,3-Dibromo-5-(difluoromethoxy)benzene

Cat. No.: B2913753
CAS No.: 433939-48-1
M. Wt: 301.913
InChI Key: SZRPGGXNTIUCCQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(difluoromethoxy)benzene is a halogenated aromatic compound featuring two bromine atoms at the 1- and 3-positions and a difluoromethoxy (-OCHF₂) group at the 5-position of the benzene ring. Its molecular formula is C₇H₄Br₂F₂O, with a calculated molecular weight of 302.0 g/mol based on its structure.

The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy substituents, making this compound valuable in drug discovery.

Properties

IUPAC Name

1,3-dibromo-5-(difluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRPGGXNTIUCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(difluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group. One common method involves the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,3-dibromo-5-fluorobenzene is then reacted with difluoromethyl ether under specific conditions to yield 1,3-dibromo-5-(difluoromethoxy)benzene .

Industrial Production Methods: Industrial production of 1,3-dibromo-5-(difluoromethoxy)benzene typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dibromo-5-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for drug development and other applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,3-Dibromo-5-(difluoromethoxy)benzene with key analogs, highlighting substituent effects on molecular weight, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
1,3-Dibromo-5-(difluoromethoxy)benzene Not reported C₇H₄Br₂F₂O 302.0 (calc.) Br, Br, -OCHF₂ Intermediate in fluorinated drug synthesis
1,3-Dibromo-5-(trifluoromethoxy)benzene 207226-31-1 C₇H₃Br₂F₃O 320.0 Br, Br, -OCF₃ Higher lipophilicity; pharmaceutical intermediate
1,3-Dibromo-5-fluorobenzene 1219805-87-4 C₆H₃Br₂F 256.91 Br, Br, -F Deuterated analog used in isotopic labeling
1,3-Dibromo-5-fluoro-2-iodobenzene 62720-29-0 C₆H₂Br₂FI 379.79 Br, Br, -F, -I Halogen-rich; mp 134–137°C; used in halogen exchange
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene Not provided C₉H₁₀Br₂O₂ 322.0 Br, Br, -OCH₃, -OCH₃, -CH₃ Precursor to Drimiopsin A natural product
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene 1417567-62-4 C₈H₄F₅O 232.11 -OCHF₂, -F, -CF₃ High electronegativity; agrochemical applications

Key Differences and Implications

Halogen Diversity: The iodine substituent in 1,3-Dibromo-5-fluoro-2-iodobenzene increases molecular weight and polarizability, favoring participation in Ullmann coupling or isotopic labeling .

Physical Properties :

  • The trifluoromethoxy analog has a higher molecular weight (320.0 vs. 302.0) due to the additional fluorine atom, which may enhance thermal stability.
  • The dimethoxy analog (C₉H₁₀Br₂O₂) lacks fluorine but includes methyl and methoxy groups, reducing electronegativity and altering solubility in polar solvents .

Applications :

  • Pharmaceuticals : The trifluoromethoxy derivative is explicitly cited as a pharmaceutical intermediate, while the target compound’s difluoromethoxy group may improve metabolic resistance in bioactive molecules .
  • Natural Product Synthesis : The dimethoxy-methyl analog is a precursor to Drimiopsin A, demonstrating the utility of brominated aromatics in natural product chemistry .

Biological Activity

Overview

1,3-Dibromo-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O. It features two bromine atoms and a difluoromethoxy group, making it a subject of interest in various fields including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

The compound is characterized by its unique substituents which influence its biological interactions. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and biological activity.

PropertyValue
Molecular FormulaC7H4Br2F2O
IUPAC Name1,3-dibromo-5-(difluoromethoxy)benzene
CAS Number433939-48-1
Molecular Weight285.91 g/mol

Synthesis

The synthesis of 1,3-Dibromo-5-(difluoromethoxy)benzene typically involves a multi-step process:

  • Bromination : The precursor, 1,3-difluorobenzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
  • Etherification : The resulting dibrominated compound undergoes etherification with difluoromethyl ether under controlled conditions to yield the final product.

This method ensures high yields and purity, utilizing advanced techniques such as continuous flow reactors for industrial applications .

Biological Activity

Research indicates that 1,3-Dibromo-5-(difluoromethoxy)benzene exhibits several biological activities:

Mechanism of Action
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the difluoromethoxy group may enhance binding affinity to biomolecules .

Toxicity and Safety
According to safety data, 1,3-Dibromo-5-(difluoromethoxy)benzene can cause skin irritation and serious eye damage upon exposure. It is recommended to handle this compound with caution due to its irritant properties .

Case Studies

Several studies have explored the biological implications of compounds similar to 1,3-Dibromo-5-(difluoromethoxy)benzene:

  • Anticancer Activity : Research has shown that fluorinated benzene derivatives can inhibit various cancer cell lines. For example, compounds with trifluoromethyl groups have demonstrated enhanced potency against specific targets in cancer therapy .
  • Agrochemical Applications : Compounds with similar structures have been investigated for their insecticidal properties. A study reported that arylpyrrole derivatives exhibited significant efficacy against pests, suggesting potential applications for 1,3-Dibromo-5-(difluoromethoxy)benzene in pest control .

Comparative Analysis

To understand the uniqueness of 1,3-Dibromo-5-(difluoromethoxy)benzene compared to similar compounds, a comparison table is provided:

CompoundStructureBiological Activity
1,3-Dibromo-5-(difluoromethoxy)benzeneStructurePotential anticancer and insecticidal activity
1,3-Dibromo-5-fluorobenzeneStructureModerate biological activity
1,3-Dibromo-5-(trifluoromethoxy)benzeneStructureEnhanced potency in drug development

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